molecular formula C15H17NO2S B4618813 N-(4-ethoxyphenyl)-5-ethyl-3-thiophenecarboxamide

N-(4-ethoxyphenyl)-5-ethyl-3-thiophenecarboxamide

Cat. No.: B4618813
M. Wt: 275.4 g/mol
InChI Key: WBTKMKYSZIMBQZ-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-5-ethyl-3-thiophenecarboxamide is a useful research compound. Its molecular formula is C15H17NO2S and its molecular weight is 275.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 275.09799996 g/mol and the complexity rating of the compound is 290. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Dyes Synthesis

N-Ethoxycarbonylpyrene- and perylene thioamides have been utilized as building blocks in synthesizing a variety of fluorescent dyes. These dyes, incorporating thioimidate, 4-hydroxythiazolyl, and other moieties, display fluorescence across a broad spectrum (412–672 nm) with significant quantum yields (0.1–0.88). This research highlights the potential of similar compounds for developing efficient, color-tunable fluorophores for various applications, including bioimaging and optical sensors (Witalewska et al., 2019).

Antiproliferative Activity

The compound's derivatives have shown pronounced anti-proliferative activity and tumor cell selectivity. Simplifying the molecule's structure enhanced its selectivity for inhibiting the proliferation of specific tumor cell types, such as leukemia/lymphoma, without affecting others. This finding could contribute to the development of novel, targeted cancer therapies (Thomas et al., 2017).

Anti-inflammatory and Analgesic Activity

A series of bis(thiophenyl)alkanediamides, including derivatives of N-(4-ethoxyphenyl)-5-ethyl-3-thiophenecarboxamide, have demonstrated anti-inflammatory and analgesic activities. These findings suggest the compound's utility in developing non-narcotic pain relief options and anti-inflammatory agents (Avakyan et al., 2005).

Nonlinear Optical Limiting

Thiophene dyes, related to this compound, have been designed for enhanced nonlinear optical limiting, useful in protecting human eyes and optical sensors, as well as in optical communications. This application is critical for developing safety measures against high-intensity light exposure and for stabilizing light sources in photonic devices (Anandan et al., 2018).

Properties

IUPAC Name

N-(4-ethoxyphenyl)-5-ethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-3-14-9-11(10-19-14)15(17)16-12-5-7-13(8-6-12)18-4-2/h5-10H,3-4H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTKMKYSZIMBQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CS1)C(=O)NC2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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